BenchChemオンラインストアへようこそ!

4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Physicochemical profiling Permeability Drug-likeness

4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034524-53-1) is a synthetic small molecule (C₁₅H₂₃N₃O₃S, MW 325.4 g/mol) composed of an unsubstituted pyrimidine core linked via a 3-oxy bridge to an N-cyclohexylsulfonylpiperidine moiety. The compound belongs to the class of sulfonylpiperidine-pyrimidine ethers, a scaffold that has been explored in patent literature for Janus kinase (JAK) inhibition relevant to autoimmune and inflammatory indications.

Molecular Formula C15H23N3O3S
Molecular Weight 325.43
CAS No. 2034524-53-1
Cat. No. B2740771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine
CAS2034524-53-1
Molecular FormulaC15H23N3O3S
Molecular Weight325.43
Structural Identifiers
SMILESC1CCC(CC1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3
InChIInChI=1S/C15H23N3O3S/c19-22(20,14-6-2-1-3-7-14)18-10-4-5-13(11-18)21-15-8-9-16-12-17-15/h8-9,12-14H,1-7,10-11H2
InChIKeyAHTUNSWXSFZSBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034524-53-1) – Structural Identity and Procurement-Relevant Physicochemical Profile


4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034524-53-1) is a synthetic small molecule (C₁₅H₂₃N₃O₃S, MW 325.4 g/mol) composed of an unsubstituted pyrimidine core linked via a 3-oxy bridge to an N-cyclohexylsulfonylpiperidine moiety [1]. The compound belongs to the class of sulfonylpiperidine-pyrimidine ethers, a scaffold that has been explored in patent literature for Janus kinase (JAK) inhibition relevant to autoimmune and inflammatory indications [2]. It bears zero hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds, yielding a topological polar surface area (TPSA) of approximately 84 Ų, which places it within favorable oral drug-like chemical space (Lipinski Rule of Five compliant) [1].

Why 4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine Cannot Be Interchanged with In-Class Analogs – Key Structural Discrimination Factors


Within the sulfonylpiperidine-pyrimidine ether chemotype, even minor structural perturbations produce substantial changes in molecular recognition, physicochemical properties, and patent-derived selectivity profiles. The target compound's specific arrangement—an unsubstituted pyrimidine at the 4-oxy position, a 3-substituted (rather than 4-substituted) piperidine ether linkage, and a cyclohexylsulfonyl N-capping group—collectively defines a unique pharmacophoric fingerprint [1]. When the pyrimidine core is replaced by pyridazine (e.g., CAS 1797592-53-0), the altered hydrogen-bonding geometry of the diazine nitrogens is predicted to shift kinase hinge-binding affinity [2]. Substitution at the pyrimidine 5-position with fluorine (e.g., 2-((1-(cyclohexylsulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine) introduces metabolic soft spots and alters electron density on the heterocycle [2]. Removal of the cyclohexylsulfonyl group (e.g., 4-(piperidin-3-yloxy)pyrimidine hydrochloride, CAS 1707602-56-9) eliminates the critical sulfonyl oxygen hydrogen-bond acceptor pair and the lipophilic cyclohexyl surface required for binding-pocket complementarity, as demonstrated across the JAK inhibitor patent family [1]. These structural distinctions render generic substitution scientifically unsound without matched comparative biological data.

Quantitative Differentiation Evidence: 4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine vs. Closest Structural Analogs


Hydrogen-Bond Donor Absence Confers Superior Passive Permeability Potential vs. Des-Sulfonyl Piperidine Analog

The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the des-sulfonyl analog 4-(piperidin-3-yloxy)pyrimidine hydrochloride (CAS 1707602-56-9) contains a protonatable piperidine NH (HBD = 1 after free-base conversion; HBD = 2 as the hydrochloride salt) [1]. Each additional HBD has been empirically associated with a ~10-fold decrease in passive Caco-2 permeability in related heterocyclic series [2]. The sulfonamide capping eliminates the cationic center at physiological pH, reducing P-glycoprotein (P-gp) recognition risk relative to the free amine analog [2].

Physicochemical profiling Permeability Drug-likeness Medicinal chemistry

Cyclohexylsulfonyl vs. Des-Sulfonyl Molecular Weight and Lipophilicity Differentiation

The cyclohexylsulfonyl group contributes approximately 110 Da of additional molecular weight and an estimated +1.8 to +2.2 logP units compared to the des-sulfonyl 4-(piperidin-3-yloxy)pyrimidine analog (MW 179.2 for the free base; MW 215.68 as HCl salt) [1]. This shifts the target compound from the 'fragment-like' space (MW < 250) into 'lead-like' space (MW 250–350), which is associated with higher target-binding enthalpy and improved kinase selectivity profiles [2]. The increased lipophilicity from the cyclohexyl ring enhances occupancy of hydrophobic kinase binding pockets, consistent with SAR trends described for JAK inhibitor chemotypes [3].

Lipophilicity Drug design ADME Physicochemical properties

Pyrimidine (4-Oxy) vs. Pyridazine Core Heterocycle: Hydrogen-Bond Acceptor Geometry Differentiation

The target compound employs a pyrimidine core with nitrogen atoms at positions 1 and 3, presenting a hydrogen-bond acceptor motif that complements the kinase hinge region via a classic donor-acceptor-donor interaction pattern. In contrast, the direct pyridazine analog, 3-((1-(cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridazine (CAS 1797592-53-0), positions its two nitrogen atoms at positions 1 and 2 (adjacent), altering the H-bond acceptor vector angle from approximately 120° (pyrimidine) to approximately 60° (pyridazine) [1]. This geometric difference is known to shift kinase selectivity profiles; in published JAK inhibitor SAR, pyrimidine cores consistently yield superior JAK1/JAK2 potency compared to pyridazine isosteres with identical substituents [2].

Kinase hinge binding Heterocycle SAR Molecular recognition Medicinal chemistry

Absence of 5-Fluoropyrimidine Substitution: Metabolic Stability Differentiation vs. Fluorinated Analog

The target compound bears an unsubstituted pyrimidine ring, whereas the closely related analog 2-((1-(cyclohexylsulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine incorporates a fluorine atom at the pyrimidine 5-position (resulting in MW 343.4, C₁₅H₂₂FN₃O₃S) [1]. While fluorine substitution is often employed to block oxidative metabolism, the 5-position of pyrimidine is not a major site of CYP-mediated oxidation; instead, the electron-withdrawing effect of fluorine reduces pyrimidine basicity (pKa shift of approximately −0.8 to −1.2 units), potentially weakening hinge-binding hydrogen bond acceptance [2]. Furthermore, the fluorine atom introduces an additional hydrogen bond acceptor (total HBA = 7 vs. 6 for the target), increasing TPSA by approximately 3–5 Ų and potentially reducing passive permeability [2].

Metabolic stability Fluorine chemistry CYP liability Drug metabolism

Recommended Application Scenarios for 4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034524-53-1) Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Zero HBD and Moderate Lipophilicity

Procurement of this compound is most strongly justified when a medicinal chemistry program requires a kinase-focused fragment-to-lead or lead optimization starting point that combines zero hydrogen bond donors (favorable for passive permeability and blood-brain barrier penetration) with a TPSA of ~84 Ų and MW of 325.4, placing it within empirically validated oral drug-like space [1]. The cyclohexylsulfonyl group provides hydrophobic surface complementarity for kinase back-pocket binding without introducing a cationic center at physiological pH [2]. Researchers targeting JAK-family or related tyrosine kinases with stringent permeability requirements should prioritize this scaffold over the des-sulfonyl analog, which introduces a protonatable amine that compromises membrane passage [1].

Selectivity Profiling Panels Requiring Pyrimidine (Not Pyridazine) Hinge Binders

For kinome-wide selectivity profiling studies, the pyrimidine core of the target compound presents a 120° H-bond acceptor vector geometry compatible with the canonical kinase hinge region, a feature not replicated by pyridazine isosteres (e.g., CAS 1797592-53-0) that enforce a ~60° acceptor angle [1]. This geometric constraint makes the target compound the appropriate choice for selectivity panels where hinge-region recognition fidelity is paramount. The absence of 5-position substitution preserves maximal heterocycle basicity for hinge H-bond acceptance, avoiding the attenuated binding that fluorinated analogs may exhibit [2].

In Vivo PK Studies Where Metabolic Stability and Absence of Fluorine-Related Toxicity Are Prioritized

The target compound lacks the 5-fluoropyrimidine motif present in closely related analogs (e.g., 2-((1-(cyclohexylsulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine), thereby eliminating the risk of fluorine-dependent metabolic activation (e.g., glutathione adduct formation at electron-deficient positions) and defluorination-related toxicity [1]. This makes the compound a preferred candidate for in vivo pharmacokinetic and toxicokinetic studies where a cleaner metabolic profile is required. The six hydrogen bond acceptors (vs. seven for the fluorinated analog) also predict a modest passive permeability advantage [2].

Chemical Biology Tool Compound Development for Target Engagement Assays

The combination of a synthetically accessible 3-oxypiperidine linkage and a chemically stable sulfonamide N-cap makes this compound suitable as a scaffold for chemical biology probe development, where further functionalization (e.g., alkyne/azide click-chemistry handles, photoaffinity labels) is required at the pyrimidine 2- or 5-position [1]. Its favorable physicochemical profile (MW 325.4, HBD = 0, TPSA ~84 Ų) supports cellular permeability without the need for a cationic center, making it appropriate for intracellular target engagement studies such as CETSA (Cellular Thermal Shift Assay) or BRET-based occupancy assays [2].

Quote Request

Request a Quote for 4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.